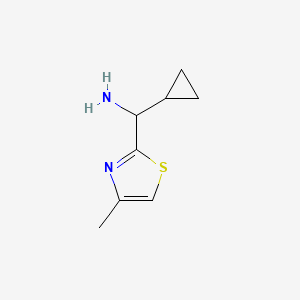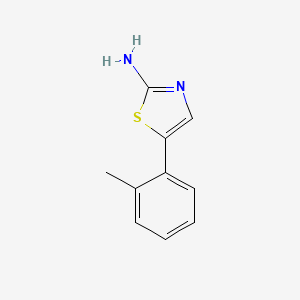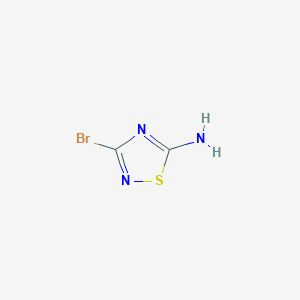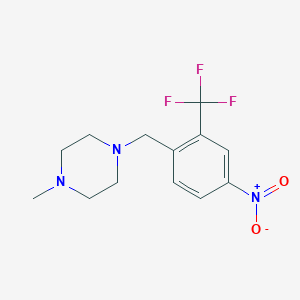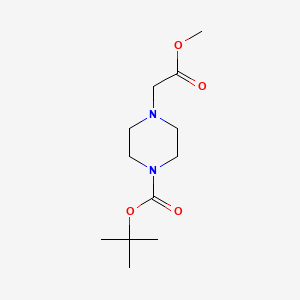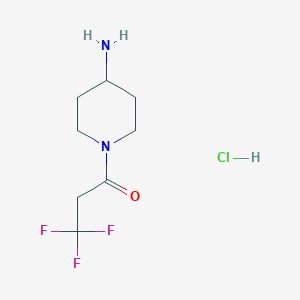
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride
説明
Synthesis Analysis
Piperidine-containing compounds, which include “1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride”, are among the most important synthetic fragments for designing drugs . Their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Asymmetric Synthesis and Antibacterial Properties
- The compound has been investigated for its role in the asymmetric synthesis of antibacterial agents. For example, it is a key component in synthesizing potent members of the quinolonecarboxylic acid class of antibacterial agents, which have demonstrated significant in vitro and in vivo activities against aerobic and anaerobic bacteria (Rosen et al., 1988).
Enantioselective Processes in Drug Synthesis
- It is used in the enantioselective synthesis process of various pharmaceutical compounds. For instance, in developing potent calcitonin gene-related peptide (CGRP) receptor antagonists, this compound plays a crucial role in the convergent and stereoselective synthesis of these drugs (Cann et al., 2012).
Applications in Organic Synthesis
- The compound has applications in organic synthesis, such as in the preparation of fluorescent films through the synthesis of specific acrylates (Soboleva et al., 2017).
Inhibitor Synthesis
- It is also significant in synthesizing inhibitors for various biological targets. An example is its use in creating ASK1 inhibitors for treating inflammation and pain (Norman, 2012).
Protection in Oligoribonucleotide Synthesis
- The compound aids in protecting functions in rapid oligoribonucleotide synthesis, demonstrating its importance in the field of molecular biology and genetics (Reese et al., 1986).
Molecular Docking and Structure Analysis
- Research has involved its use in molecular docking studies and structure analysis of complex chemical compounds (Wu et al., 2022).
将来の方向性
Piperidine-containing compounds, such as “1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride”, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could pave the way for innovative breakthroughs.
作用機序
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on the specific derivative .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes . For instance, some piperidine derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Biochemical Pathways
For example, some piperidine derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, leading to anti-inflammatory effects .
Result of Action
Some piperidine derivatives have been found to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (cox) enzymes .
生化学分析
Biochemical Properties
1-(4-Aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine derivatives, which are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The nature of these interactions often involves binding to specific active sites on enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect cell signaling pathways involved in cancer and inflammation . The compound’s impact on gene expression can lead to changes in the production of proteins that are crucial for cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, altering the normal biochemical pathways within the cell. The compound’s ability to bind to specific sites on enzymes and proteins is crucial for its biological activity . Additionally, changes in gene expression induced by the compound can lead to long-term effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their activity over extended periods, but their stability can be affected by environmental conditions such as temperature and pH . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3,3,3-trifluoropropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-7(14)13-3-1-6(12)2-4-13;/h6H,1-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDMQECYYWFWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


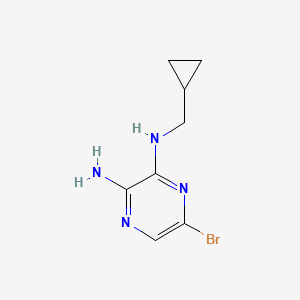
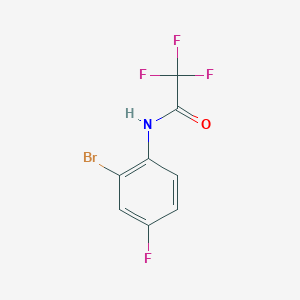
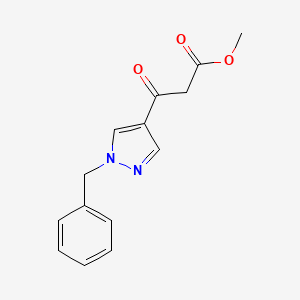

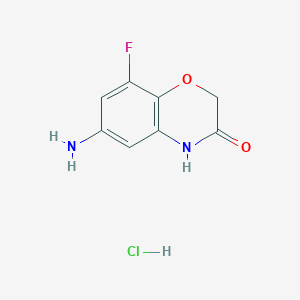

![2-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1372990.png)


